![molecular formula C10H11F3N2O B1417094 3-Amino-N,N-dimethyl-4-trifluoromethylbenzamide CAS No. 1369783-48-1](/img/structure/B1417094.png)
3-Amino-N,N-dimethyl-4-trifluoromethylbenzamide
Overview
Description
“3-Amino-N,N-dimethyl-4-trifluoromethylbenzamide” is a compound that falls under the category of N-Trifluoromethyl Amines . Introducing trifluoromethyl groups is a common strategy to improve the properties of biologically active compounds .
Physical And Chemical Properties Analysis
N-Trifluoromethyl Amines, such as “this compound”, have excellent aqueous stability. Compared to their N-methyl analogues, N-Trifluoromethyl Amines have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability .Scientific Research Applications
Molecular Structure and Intermolecular Interactions
3-Amino-N,N-dimethyl-4-trifluoromethylbenzamide's molecular structure and the effects of intermolecular interactions have been a subject of study. For instance, research on similar compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, has revealed insights into how acylation reactions and intermolecular interactions like dimerization and crystal packing influence molecular geometry. This knowledge is crucial in understanding the compound's behavior in different environments, potentially impacting its applications in materials science and drug design (Karabulut et al., 2014).
Radiosensitizers and Imaging Agents
Fluorinated derivatives of this compound, such as 3-aminobenzamide labeled with fluorine-19, have been explored for their potential as radiosensitizers and imaging agents. These compounds could inhibit DNA strand break repair, enhancing the effectiveness of radiotherapy. Furthermore, their biodistribution and pharmacokinetics can be monitored using magnetic resonance imaging (MRI), providing valuable insights for oncology applications (Brix et al., 2005).
Serotonin Transporter Imaging
N,N-Dimethyl derivatives of this compound have been synthesized for use as serotonin transporter imaging agents. These compounds show promise in neuroimaging, particularly in studying neurological disorders and brain function by tracking serotonin transporter activity (Shiue et al., 2003).
Anticonvulsant Properties
The anticonvulsant activities of this compound derivatives have been investigated, showing significant protective effects against seizures. These findings could contribute to the development of new treatments for epilepsy and other seizure-related disorders (Clark et al., 1984).
Enantioseparation and Chromatography
The compound's derivatives have been studied in the context of enantioseparation, particularly in liquid chromatography. This research is fundamental in the pharmaceutical industry for the purification and analysis of chiral compounds, which can have different biological activities depending on their enantiomeric forms (Lee et al., 2008).
properties
IUPAC Name |
3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-15(2)9(16)6-3-4-7(8(14)5-6)10(11,12)13/h3-5H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACQCEZPSLIKRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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